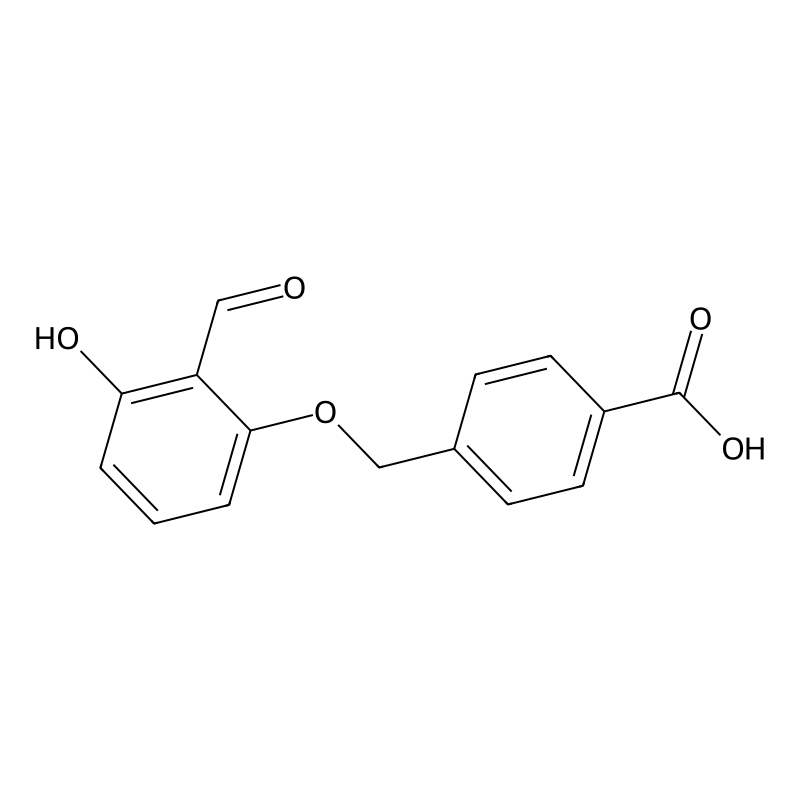Tucaresol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Mechanism of Action
Tucaresol acts as an allosteric modulator of hemoglobin. It binds to specific sites on the hemoglobin molecule, increasing its affinity for oxygen. This means hemoglobin holds onto oxygen more tightly, preventing HbS from deoxygenating and subsequently sickling.
Pre-clinical studies
Pre-clinical studies in animal models demonstrated that Tucaresol effectively reduces red blood cell (RBC) sickling and improves other hematological parameters. These findings provided support for further investigation in human clinical trials.
Clinical Trials
Tucaresol has undergone limited clinical trials in humans with SCD. Initial studies showed promising results, with Tucaresol increasing oxygen affinity of HbS, reducing hemolysis (breakdown of red blood cells), and improving other blood cell parameters. However, some participants experienced side effects like fever and swollen lymph nodes.
Tucaresol, chemically known as 4-[(2-formyl-3-hydroxyphenoxy)methyl]benzoic acid, is an organic compound with the molecular formula C₁₅H₁₂O₅. It is notable for its role as an immunomodulator and its ability to enhance the oxygen affinity of hemoglobin. This compound has garnered interest due to its potential therapeutic applications, particularly in treating conditions like sickle cell disease and certain viral infections .
- As Tucaresol is still under investigation, data on its toxicity, flammability, and reactivity is limited. The study by Stuart et al. (1996) involving sickle cell patients did not report any major adverse effects at the administered doses []. However, further studies are needed to establish a complete safety profile.
Tucaresol exhibits significant biological activity by enhancing immune responses and modulating hemoglobin's oxygen affinity. It selectively protects CD4+ T helper cells and enhances both CD4 Th-cell and CD8 cytotoxic T-cell responses in vivo. This compound has been studied for its potential use in treating HIV infections and other viral diseases due to its immunomodulatory properties . The compound's ability to shift the oxygen dissociation curve of hemoglobin makes it particularly valuable in managing conditions associated with low oxygen levels.
The synthesis of Tucaresol has been achieved through various methods. One notable approach involves a two-step process starting from resorcinol or 2,6-dimethoxybenzaldehyde, which has been refined to improve yield and scalability. Recent advancements have reduced the multi-step synthesis to just three steps, making it more practical for large-scale production . The proprietary nature of some synthesis routes limits public access to detailed methodologies.
Tucaresol has several promising applications:
- Sickle Cell Disease: By increasing hemoglobin's oxygen affinity, Tucaresol can alleviate symptoms associated with sickle cell disease.
- Immunotherapy: Its immunomodulatory effects make it a candidate for enhancing immune responses in various conditions, including viral infections.
- Antiviral Treatments: Preliminary studies suggest potential effectiveness against viruses like HIV and hepatitis B .
- Cancer Treatment: Tucaresol has been explored for its role in radiosensitization of tumors due to its ability to transiently increase tissue hypoxia .
Research indicates that Tucaresol interacts with various proteins, particularly those involved in immune response regulation. Its binding to hemoglobin enhances oxygen transport while also influencing T-cell activation and function. Interaction studies have shown that Tucaresol can affect the conformational dynamics of hemoglobin and possibly inhibit certain viral proteins through similar binding mechanisms .
Tucaresol shares structural similarities with several compounds that also influence hemoglobin's function or exhibit immunomodulatory properties. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Hydroxyurea | Urea derivative; affects DNA synthesis | Used primarily for treating sickle cell disease |
| Nitric Oxide Donors | Release nitric oxide; vasodilatory effects | Enhances blood flow but does not directly affect hemoglobin |
| Aminophylline | Theophylline derivative; bronchodilator | Primarily used for asthma; impacts respiratory function |
| Cobalt Protoporphyrin | Metal-based compound; mimics heme | Increases erythropoiesis but may have different side effects |
Tucaresol is unique due to its dual role as both an immunomodulator and a modulator of hemoglobin's oxygen affinity, distinguishing it from other compounds that may focus solely on one of these functions.








